1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
Description
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 7, linked to a piperazine ring via a carbonyl-containing alkyl chain. The benzothiazole moiety is a heterocyclic scaffold known for its role in medicinal chemistry, often associated with antimicrobial, anticancer, or central nervous system (CNS)-targeting activities . The piperazine group enhances solubility and modulates receptor-binding interactions, while the 2-methylpropan-1-one chain may influence pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-11(2)16(21)19-7-9-20(10-8-19)17-18-14-12(3)5-6-13(4)15(14)22-17/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXOXDLYTCTMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of activating agents like TBTU/HOBt/DIPEA or phosphonic acid anhydride (T3P/Py) to facilitate amide bond formation .
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and piperazine derivatives.
Scientific Research Applications
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can act as a ligand for neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
- Compound 4g/4h (): These derivatives incorporate coumarin and benzodiazepine/oxazepine rings instead of benzothiazole.
- Compound 74 () : Contains a thiazole ring fused to a cyclopropane-carboxamide. Unlike the aromatic benzothiazole in the target compound, the saturated cyclopropane group in compound 74 may limit planarity, affecting binding to flat enzymatic pockets .
Piperazine Substituent Modifications
- Compound 21 () : Features a trifluoromethylphenyl group on piperazine. The electron-withdrawing CF₃ group enhances metabolic stability compared to the target compound’s dimethylbenzothiazole, which relies on steric hindrance for stability .
- Y031-0656 (): Contains a furan-2-carbonyl group on piperazine.
Ketone Chain Variations
- Compound 5 () : Utilizes a pyrazole-substituted butan-1-one chain. The extended alkyl chain in compound 5 may enhance flexibility but reduce selectivity compared to the target compound’s compact 2-methylpropan-1-one .
- Y031-2488 (): Includes a pyrrolidine-carboxamide-linked tetrahydrobenzothiazole. The carboxamide group introduces hydrogen-bonding capacity, contrasting with the target’s nonpolar methylpropanone .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Bioactivity Hypotheses : The target compound’s benzothiazole-piperazine scaffold aligns with kinase inhibitors (e.g., JAK/STAT pathway) or dopamine receptor modulators, based on structural analogs in and .
- Physicochemical Trade-offs : While the dimethylbenzothiazole enhances lipophilicity (favorable for blood-brain barrier penetration), it may reduce solubility compared to furan- or pyrazole-containing analogs .
- Synthetic Challenges : The steric bulk of the 4,7-dimethylbenzothiazole could complicate piperazine coupling reactions, as seen in the moderate yields of similar compounds (e.g., 20% yield for compound 74 in ) .
Biological Activity
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article discusses the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNS
- Molecular Weight : 247.36 g/mol
- IUPAC Name : 4,7-dimethyl-2-(piperazin-1-yl)benzo[d]thiazole
Research indicates that compounds similar to 1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one may exhibit various mechanisms of action:
- Antitumor Activity : Some studies suggest that benzothiazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For example, compounds targeting the mitotic checkpoint have shown promise in preclinical models .
- Neuropharmacological Effects : The piperazine moiety is often associated with neuroactive properties. Compounds containing this structure have been studied for their potential as anxiolytics and antipsychotics, affecting neurotransmitter systems such as serotonin and dopamine .
- Antimicrobial Properties : Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the benzothiazole ring enhances the compound's ability to penetrate microbial membranes .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study on a related benzothiazole derivative indicated significant cytotoxic effects on human cancer cell lines, suggesting that modifications to the side chains can enhance efficacy against specific tumors .
- Neuropharmacological Assessment : Research involving piperazine derivatives showed promising results in reducing anxiety-like behaviors in animal models, indicating potential for development as therapeutic agents for anxiety disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 247.36 g/mol |
| IUPAC Name | 4,7-dimethyl-2-(piperazin-1-yl)benzo[d]thiazole |
| Antitumor Activity | Yes |
| Neuropharmacological Activity | Yes |
| Antimicrobial Activity | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
